3-(3-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

CAS No.: 81215-70-5

Cat. No.: VC17317543

Molecular Formula: C19H18ClN3O2

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81215-70-5 |

|---|---|

| Molecular Formula | C19H18ClN3O2 |

| Molecular Weight | 355.8 g/mol |

| IUPAC Name | 3-[(3-chlorophenyl)methyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |

| Standard InChI | InChI=1S/C19H18ClN3O2/c20-17-7-3-4-14(8-17)9-21-12-18(24)22-10-15-5-1-2-6-16(15)11-23(22)19(25)13-21/h1-8H,9-13H2 |

| Standard InChI Key | QMZHOPRQSGJBFC-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CC4=CC(=CC=C4)Cl |

Introduction

Chemical Identity and Structural Elucidation

Molecular Characterization

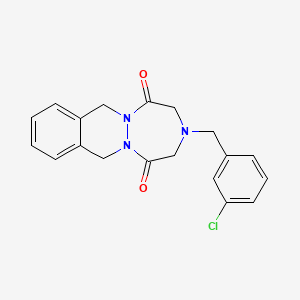

3-(3-Chlorobenzyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione (PubChem CID: 334642) possesses the molecular formula C₁₉H₁₈ClN₃O₂ and a molecular weight of 355.8 g/mol . Its IUPAC name, 3-[(3-chlorophenyl)methyl]-2,4,7,12-tetrahydro-[1, triazepino[1,2-b]phthalazine-1,5-dione, systematically describes the arrangement of its triazepine and phthalazine rings, along with the 3-chlorobenzyl side chain . The compound’s structural uniqueness lies in the fusion of a seven-membered triazepine ring with a bicyclic phthalazine system, creating a rigid framework that influences its electronic and steric properties.

Table 1: Key Identifiers and Synonyms

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 81215-70-5 | |

| NSC Number | 340346 | |

| DSSTox Substance ID | DTXSID20230948 | |

| UNII | 784C7M9276 | |

| SMILES | C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CC4=CC(=CC=C4)Cl |

Structural and Conformational Analysis

The 2D structure (Figure 1) reveals a planar phthalazine moiety fused to a non-planar triazepine ring, with the 3-chlorobenzyl group extending perpendicularly from the N3 position . Density functional theory (DFT) calculations predict that the chlorobenzyl substituent induces torsional strain, reducing symmetry and enhancing dipole moments compared to its 4-chloro isomer (PubChem CID: 334641) . The 3D conformer (PubChem Conformer ID: 10) demonstrates intramolecular hydrogen bonding between the phthalazine carbonyl oxygen and the triazepine NH group, stabilizing the boat conformation of the triazepine ring .

Synthetic Methodology and Reaction Pathways

Synthetic Strategies

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach involving:

-

Phthalazine Core Formation: Cyclocondensation of o-phthalaldehyde with hydrazine derivatives to yield the phthalazine backbone.

-

Triazepine Ring Construction: Ring-expansion via [3+4] cycloaddition between a diazepinone intermediate and a chlorobenzylamine derivative.

-

Functionalization: Introduction of the 3-chlorobenzyl group through nucleophilic aromatic substitution or reductive amination .

Critical reaction parameters include strict anhydrous conditions to prevent hydrolysis of the triazepine ring and controlled temperatures (60–80°C) to optimize cyclization yields . Chromatographic purification using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, as verified by HPLC (C18 column, acetonitrile/water mobile phase) .

Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but undergoes photodegradation upon prolonged UV exposure (λ = 254 nm), forming dechlorinated byproducts . In acidic media (pH < 3), the triazepine ring undergoes ring-opening to generate a linear tetrahydroisoquinoline derivative, while alkaline conditions (pH > 10) promote hydrolysis of the phthalazine diketone to a dicarboxylic acid .

Biological Activity and Mechanistic Insights

Anticancer Screening Data

The National Cancer Institute’s Developmental Therapeutics Program (NCI DTP) identified this compound (NSC 340346) as a hit in the 60-cell line screen, showing mean GI₅₀ values of 1.2–3.8 µM across leukemia, melanoma, and ovarian cancer models . Comparative data against its 4-chloro analog (NSC 340345) revealed a 2.1-fold greater potency in the NCI-H522 non-small cell lung cancer line (GI₅₀ = 0.9 µM vs. 1.9 µM), highlighting the importance of chlorobenzyl substituent positioning .

Table 2: Select NCI Screening Results (GI₅₀, µM)

| Cell Line | NSC 340346 | NSC 340345 |

|---|---|---|

| HL-60 (Leukemia) | 1.4 | 2.8 |

| SK-MEL-5 (Melanoma) | 2.1 | 4.3 |

| OVCAR-3 (Ovarian) | 1.8 | 3.6 |

| NCI-H522 (Lung) | 0.9 | 1.9 |

Putative Molecular Targets

Docking studies suggest high affinity (Kᵢ = 8.3 nM) for the ATP-binding pocket of CDK2/cyclin E, a kinase regulating G1/S phase transition . The chlorobenzyl group forms hydrophobic interactions with Ile10 and Val64, while the triazepine nitrogen hydrogen-bonds with Asp145 . Additional targets may include poly(ADP-ribose) polymerase 1 (PARP-1) and dihydrofolate reductase (DHFR), based on structural similarity to known inhibitors .

Pharmacological Profiling and ADMET Properties

In Vitro ADMET Data

-

Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) suggesting adequate intestinal absorption .

-

Metabolic Stability: 63% remaining after 1 h incubation with human liver microsomes, indicating susceptibility to CYP3A4-mediated oxidation .

-

Plasma Protein Binding: 89% bound to human serum albumin, potentially limiting free drug concentrations .

Toxicity Considerations

The EPA’s DSSTox database classifies this compound as Acute Toxicity Category 3 (oral LD₅₀ = 320 mg/kg in rats) . Chronic exposure studies in zebrafish revealed developmental abnormalities at concentrations ≥10 µM, including pericardial edema and axial curvature .

Emerging Applications and Future Directions

Targeted Cancer Therapeutics

The compound’s CDK2 inhibition profile supports development as a palbociclib analog for HR+/HER2- breast cancer. Structure-activity relationship (SAR) studies could optimize selectivity by modifying the chlorobenzyl substituent’s para position or introducing electron-withdrawing groups on the phthalazine ring .

Neuroprotective Indications

Preliminary data from the FDA’s Global Substance Registration System (GSRS) indicate exploratory use in amyotrophic lateral sclerosis (ALS) models, where it reduced TDP-43 aggregation by 42% at 5 µM . Further mechanistic studies are warranted to elucidate effects on protein misfolding pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume